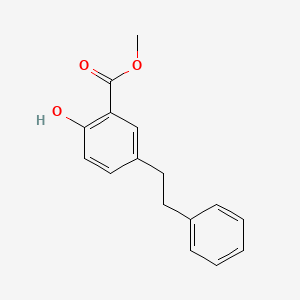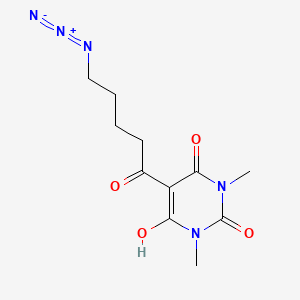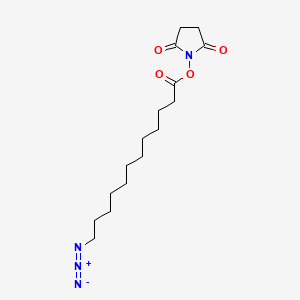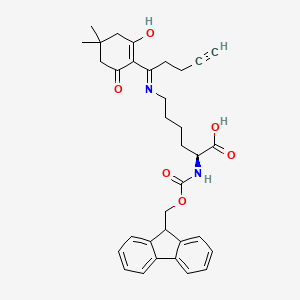
Fmoc-L-Cys(SIT)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-L-Cysteine(SIT)-OH: is a derivative of the amino acid cysteine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the thiol group of cysteine during the synthesis process. The Fmoc group is removed under mild basic conditions, making it a popular choice for synthesizing complex peptides and proteins.
作用机制
Target of Action
Fmoc-L-Cys(SIT)-OH is a derivative of the amino acid cysteine, with a fluorenylmethoxycarbonyl (Fmoc) protecting group . The primary target of this compound is the thiol group in cysteine residues of peptides and proteins . The role of this compound is to protect the cysteine residues during peptide synthesis, allowing for the creation of complex disulfide-rich peptides and proteins .
Mode of Action
The this compound compound interacts with its targets through a process known as Fmoc-based solid-phase peptide synthesis . This process involves the use of a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group is removed under basic conditions, typically using piperidine . This reveals the free amine group of the cysteine residue, which can then participate in peptide bond formation .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of peptides and proteins . Specifically, this compound facilitates the formation of disulfide bonds, which are crucial for the correct folding and stability of many proteins . The downstream effects include the successful synthesis of complex peptides and proteins, including those with multiple disulfide bonds .
Pharmacokinetics
For instance, its stability under the conditions used for Fmoc deprotection (i.e., repeated treatments with piperidine) is crucial for its role in peptide synthesis .
Result of Action
The result of the action of this compound is the successful synthesis of complex peptides and proteins . By protecting the cysteine residues during synthesis, this compound allows for the controlled formation of disulfide bonds . This leads to the correct folding of the peptide or protein, which is essential for its biological function .
Action Environment
The action of this compound is influenced by the conditions under which peptide synthesis is carried out . For instance, the pH of the reaction environment can affect the rate of Fmoc deprotection . Additionally, the choice of solvent can also have an impact. Some studies have suggested that greener solvents can be used in Fmoc-based peptide synthesis without impairing the synthetic process .
未来方向
The future directions in the field of peptide synthesis involve increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine . This will facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Cysteine(SIT)-OH typically involves the protection of the cysteine thiol group followed by the introduction of the Fmoc group. The process begins with the protection of the thiol group using a suitable protecting group such as trityl (Trt) or acetamidomethyl (Acm). The protected cysteine is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like diisopropylethylamine (DIPEA) to introduce the Fmoc group. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods: In an industrial setting, the production of Fmoc-L-Cysteine(SIT)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The use of high-purity reagents and solvents is crucial to maintain the quality of the final product.
化学反应分析
Types of Reactions: Fmoc-L-Cysteine(SIT)-OH undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous or organic solvents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Alkylated or acylated cysteine derivatives.
科学研究应用
Chemistry: Fmoc-L-Cysteine(SIT)-OH is extensively used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of the cysteine thiol group, facilitating the synthesis of complex peptides with multiple disulfide bonds.
Biology: In biological research, Fmoc-L-Cysteine(SIT)-OH is used to study protein folding, structure, and function. It is also employed in the development of peptide-based drugs and therapeutic agents.
Medicine: The compound is used in the synthesis of peptide-based drugs, including those targeting cancer, infectious diseases, and metabolic disorders. It is also used in the development of diagnostic tools and biomarkers.
Industry: Fmoc-L-Cysteine(SIT)-OH is used in the production of peptide-based materials, including hydrogels, nanomaterials, and biomaterials for tissue engineering and regenerative medicine.
相似化合物的比较
Fmoc-L-Cysteine(Trt)-OH: Similar to Fmoc-L-Cysteine(SIT)-OH but uses a trityl protecting group.
Fmoc-L-Cysteine(Acm)-OH: Uses an acetamidomethyl protecting group.
Fmoc-L-Cysteine(Mmt)-OH: Uses a monomethoxytrityl protecting group.
Uniqueness: Fmoc-L-Cysteine(SIT)-OH is unique due to its specific protecting group, which offers distinct advantages in terms of stability and ease of removal. The choice of protecting group can influence the overall yield and purity of the synthesized peptide, making Fmoc-L-Cysteine(SIT)-OH a valuable tool in peptide chemistry.
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylbutan-2-yldisulfanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4S2/c1-14(2)15(3)30-29-13-21(22(25)26)24-23(27)28-12-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,14-15,20-21H,12-13H2,1-3H3,(H,24,27)(H,25,26)/t15?,21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPKLVSLCQPEHS-FXMQYSIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)SSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C)SSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6288419.png)












